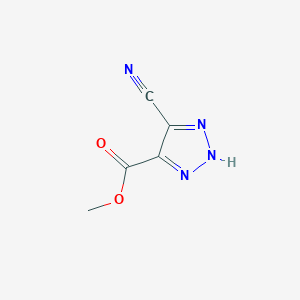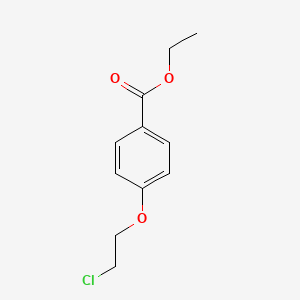
3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole (CMCPCO) is a synthetic organic compound with a wide range of applications in scientific research. It has recently been studied for its potential use in drug development, due to its ability to modulate biological activity. CMCPCO is a stable and non-toxic compound, making it an ideal candidate for a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Properties
The derivatives of 1,2,4-oxadiazole, including 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, have been extensively studied for their unique properties and applications in material science. These compounds are synthesized through various methods, including ultrasound-promoted synthesis, which offers better yields and shorter reaction times compared to traditional methods. Such derivatives exhibit significant interest due to their mesomorphic behavior, photoluminescence, and application in creating materials with specific optical properties. For example, derivatives containing the 1,3,4-oxadiazole unit have shown wide mesomorphic temperature ranges and intense blue fluorescence emissions, indicating their potential in liquid crystal displays and photoluminescent materials (Bretanha, Teixeira, Ritter, Siqueira, Cunico, Pereira, & Freitag, 2011; Han, Wang, Zhang, & Zhu, 2010).
Optical and Electronic Applications
Research has demonstrated the potential of 1,2,4-oxadiazole derivatives in electronic and optoelectronic applications. These compounds are integral in synthesizing polymers and molecules that exhibit desirable optical properties, such as blue light emission and high quantum yield. The introduction of oxadiazole units into polymers, for instance, has led to materials with high thermal stability, film-forming ability, and solubility in organic solvents, crucial for creating efficient organic light-emitting diodes (OLEDs) and other electronic devices (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015; Wang, Pålsson, Batsanov, & Bryce, 2006).
Synthetic Methodologies
Advancements in synthetic methodologies for 1,2,4-oxadiazole derivatives, including eco-friendly and efficient approaches, have been reported. These methods emphasize the importance of creating these compounds under mild conditions, showcasing the versatility and adaptability of oxadiazole chemistry for various scientific applications. Novel one-pot synthesis approaches have been developed, providing efficient paths to create a wide array of 1,2,4-oxadiazole derivatives suitable for further research and application development (Zhu, Zou, Shao, & Li, 2015; Ramazani & Rezaei, 2010).
Biological Activity
While the request explicitly excludes drug use, dosage, and side effects information, it is noteworthy that oxadiazole derivatives, including those related to this compound, have been explored for their biological activities. These studies underscore the broader impact of oxadiazole chemistry beyond materials science, hinting at its versatility across multiple research fields (Machado, Santos, Costa, Filho, & Sarragiotto, 2005).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(14-13-8)6-1-3-7(11)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDRVMHSHFNDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502904 | |
| Record name | 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73217-30-8 | |
| Record name | 3-(Chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.0]hept-3-en-6-one](/img/structure/B1601391.png)



![1-[4-[2-(4-Acetylphenyl)phenyl]phenyl]ethanone](/img/structure/B1601397.png)








